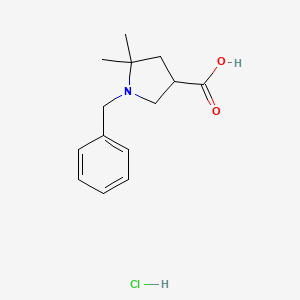

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride

Description

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a benzyl group at position 1, two methyl groups at position 5, and a carboxylic acid moiety at position 3, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and formulation workflows. Below, we compare this compound with analogous molecules to highlight structural, functional, and applicative distinctions.

Properties

IUPAC Name |

1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(2)8-12(13(16)17)10-15(14)9-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDGVWYETFZTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1CC2=CC=CC=C2)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The benzyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key attributes of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride and related compounds:

Functional Group Analysis

- Pyrrolidinone vs. Carboxylic Acid: The ketone group in 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride () increases lipophilicity, favoring membrane permeability in drug candidates. In contrast, the carboxylic acid group in the target compound enhances hydrogen-bonding capacity, making it a versatile intermediate for conjugations (e.g., amide bond formation) .

- Substituent Effects : The trifluoromethylphenyl urea group in ’s compound improves target binding affinity in drug discovery, while the benzodioxol moiety enhances metabolic stability . The cyclobutane ring in ’s compound introduces rigidity, optimizing tumor-targeting specificity .

Biological Activity

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure characterized by a pyrrolidine ring substituted with a benzyl group and two methyl groups at the 5-position, along with a carboxylic acid functional group. These structural features enhance its solubility and reactivity, making it valuable in various scientific applications.

- Molecular Formula : C14H19NO2·HCl

- IUPAC Name : this compound

- CAS Number : 2411290-73-6

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structural features facilitate binding to biological targets, which can modulate enzyme activity and receptor function. This modulation is crucial for therapeutic research, particularly in enzyme inhibition and receptor binding studies.

Biological Activity Overview

This compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows potential for binding to various receptors, influencing signaling pathways related to neurological functions.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect against neurotoxic agents like NMDA, suggesting its role in neuroprotection.

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes. For instance, studies have shown its binding affinities with enzymes associated with metabolic disorders, leading to potential therapeutic applications in treating conditions like diabetes and obesity .

Neuroprotective Activity

A series of studies evaluated the neuroprotective effects of this compound against NMDA-induced cytotoxicity. One notable study found that derivatives of this compound exhibited significant neuroprotective activity by attenuating calcium influx and suppressing NR2B upregulation induced by NMDA . The findings suggest that the compound could serve as a promising candidate for developing treatments for neurodegenerative diseases.

Data Tables

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes, potentially aiding in metabolic disorders. |

| Receptor Binding | Binds to various receptors, influencing neurological signaling pathways. |

| Neuroprotective Effects | Protects against NMDA-induced cytotoxicity; attenuates calcium influx. |

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrrolidine ring, introducing the benzyl and dimethyl substituents, and forming the hydrochloride salt. A common approach is to start with a pyrrolidine precursor, such as a proline derivative, followed by alkylation with benzyl halides and subsequent dimethylation using methylating agents like iodomethane. The carboxylic acid group can be introduced via oxidation of a primary alcohol or hydrolysis of a nitrile. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether. Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature control : Maintain low temperatures (−10°C to 0°C) during benzylation to minimize side reactions .

- Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Basic: What protocols ensure the stability of this compound during storage and handling?

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hygroscopic degradation. Desiccants like silica gel should be included .

- Handling : Avoid exposure to strong acids/bases (e.g., HCl/NaOH >1M) and oxidizing agents (e.g., KMnO₄), which may decompose the pyrrolidine ring .

- Stability testing : Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) and monitor via HPLC to detect degradation products .

Basic: Which analytical techniques are most effective for confirming purity and structural integrity?

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm) and carboxylate carbon at δ 170–175 ppm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula .

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity?

The compound’s stereochemistry (e.g., 3R vs. 3S configurations) can alter binding affinity to biological targets like G-protein-coupled receptors. To elucidate stereochemical effects:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Resolve crystal structures of enantiomerically pure forms complexed with target proteins .

- Biological assays : Compare IC₅₀ values of enantiomers in receptor-binding assays to identify active stereoisomers .

Advanced: How can researchers resolve discrepancies in reported solubility or reactivity data?

Contradictions in solubility (e.g., aqueous vs. organic solvent data) may arise from pH-dependent ionization of the carboxylic acid group. To address this:

- pH-solubility profiling : Measure solubility across pH 1–7 using shake-flask methods and correlate with pKa values (predicted via MarvinSketch) .

- Reactivity studies : Perform kinetic experiments under controlled conditions (e.g., varying temperature, solvent polarity) to identify rate-limiting steps in reactions like ester hydrolysis .

Advanced: How should biological assays account for interactions between the hydrochloride salt and assay components?

The hydrochloride counterion may chelate metal ions (e.g., Mg²⁺ in enzyme assays) or alter buffer pH. Mitigation strategies include:

- Buffer selection : Use HEPES (pH 7.4) instead of phosphate buffers to minimize ionic interference .

- Control experiments : Compare activity of the free base (generated by neutralization with NaOH) with the hydrochloride salt to isolate counterion effects .

Advanced: Can computational modeling predict the reactivity of the carboxylic acid group in varying pH environments?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation states and predict nucleophilic attack sites. Key steps:

- pKa prediction : Use software like ACD/pKa to estimate carboxylic acid pKa (~2.5–3.0) and identify dominant ionic forms at physiological pH .

- Reactivity mapping : Simulate electrostatic potential surfaces to identify regions prone to electrophilic substitution .

Advanced: What are best practices for synthesizing isotopically labeled derivatives for pharmacokinetic studies?

- Isotope incorporation : Use deuterated benzyl chloride (C₆H₅CD₂Cl) for benzylation or ¹³C-labeled sodium cyanide for nitrile hydrolysis to introduce labels .

- Purification : Employ preparative HPLC with radiometric detection to isolate labeled compounds ≥98% isotopic purity .

- Validation : Confirm label position via ²H-NMR or mass spectrometry fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.